![molecular formula C11H12N2O B14437487 4-[2-(1H-Imidazol-1-yl)ethyl]phenol CAS No. 80200-06-2](/img/structure/B14437487.png)
4-[2-(1H-Imidazol-1-yl)ethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(1H-Imidazol-1-yl)ethyl]phenol is an organic compound that belongs to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields.
Métodos De Preparación
The synthesis of 4-[2-(1H-Imidazol-1-yl)ethyl]phenol can be achieved through several methods. One common method involves the N-alkylation of imidazole derivatives with 4-alkoxybenzyl chlorides . Another method is the O-alkylation of 4-[(1H-imidazol-1-yl)methyl]phenol derivatives . These reactions typically require specific conditions such as the presence of a base and a suitable solvent. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-[2-(1H-Imidazol-1-yl)ethyl]phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can yield hydroquinones.
Aplicaciones Científicas De Investigación
4-[2-(1H-Imidazol-1-yl)ethyl]phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential antibacterial, antifungal, and antiviral properties . In medicine, derivatives of this compound are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of 4-[2-(1H-Imidazol-1-yl)ethyl]phenol involves its interaction with specific molecular targets and pathways. For instance, it produces nitric oxide, a messenger molecule with diverse functions throughout the body . In macrophages, nitric oxide mediates tumoricidal and bactericidal actions . The imidazole ring in the compound can also bind to the heme iron atom of ferric cytochrome P450, affecting various biochemical pathways .
Comparación Con Compuestos Similares
4-[2-(1H-Imidazol-1-yl)ethyl]phenol can be compared with other similar compounds such as clemizole, etonitazene, and enviroxime . These compounds also contain the imidazole ring and exhibit similar biological activities. this compound is unique due to its specific substitution pattern and the presence of the phenol group, which imparts distinct chemical and biological properties. Other similar compounds include astemizole, omeprazole, and pantoprazole, which are used for their antihistaminic and antiulcer activities .
Propiedades
Número CAS |
80200-06-2 |
|---|---|
Fórmula molecular |
C11H12N2O |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
4-(2-imidazol-1-ylethyl)phenol |
InChI |
InChI=1S/C11H12N2O/c14-11-3-1-10(2-4-11)5-7-13-8-6-12-9-13/h1-4,6,8-9,14H,5,7H2 |
Clave InChI |
GNEGQWVZASEYDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCN2C=CN=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



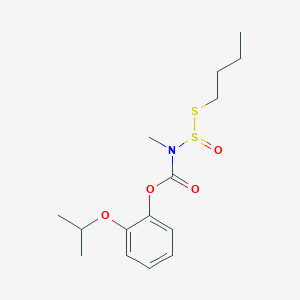


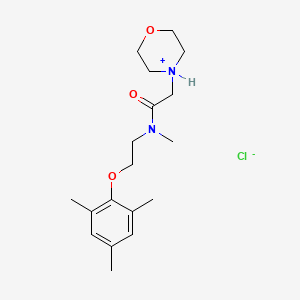
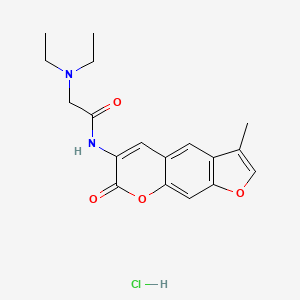

![N'-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol](/img/structure/B14437473.png)
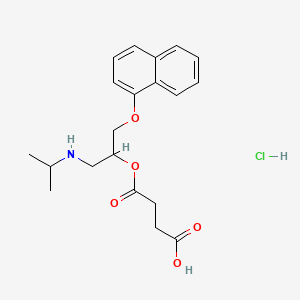

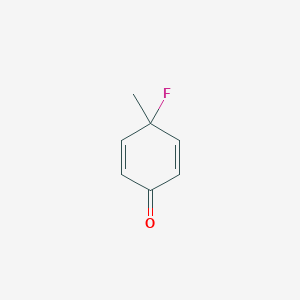
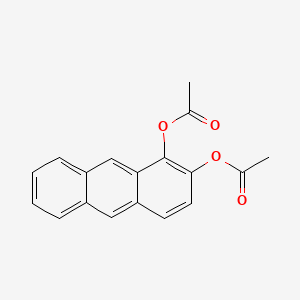
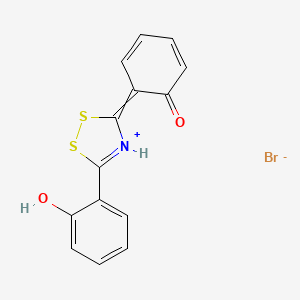
![6-[(3-Methoxypropyl)(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B14437497.png)
